![molecular formula C15H15N3O3 B554980 (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide CAS No. 2360-97-6](/img/structure/B554980.png)
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide
Overview
Description
L-Phenylalanine 4-nitroanilide is a substrate used in the study of a novel cytosolic leucyl aminopeptidase.
Mechanism of Action
Target of Action
H-Phe-pNA, also known as L-Phenylalanine 4-nitroanilide or (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, is a chromogenic substrate that is primarily targeted by specific enzymes. It is specifically used as a substrate for thrombin and aminopeptidase M .
Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot . Aminopeptidase M, also known as microsomal alanyl aminopeptidase, is an enzyme involved in the final stages of protein degradation .
Mode of Action
The mode of action of H-Phe-pNA involves its interaction with these target enzymes. The compound is cleaved by the enzymes at specific sites, resulting in the release of p-nitroaniline (pNA) . This cleavage is a result of the enzymatic activity of thrombin or aminopeptidase M .
Biochemical Pathways
The cleavage of H-Phe-pNA by these enzymes is part of larger biochemical pathways. For thrombin, this is part of the coagulation cascade, which is critical for blood clotting . For aminopeptidase M, this is part of protein degradation, a process essential for the removal of damaged proteins and the regulation of certain biological processes .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The cleavage of H-Phe-pNA by thrombin or aminopeptidase M results in the release of p-nitroaniline (pNA), a chromophore that can be detected spectrophotometrically . This allows for the measurement of the enzymatic activity of thrombin or aminopeptidase M .
Action Environment
The action of H-Phe-pNA is influenced by various environmental factors. For instance, the activity of the enzymes that cleave H-Phe-pNA can be affected by factors such as pH and temperature . Additionally, the compound’s stability may be influenced by factors such as light exposure and the presence of microorganisms .
Biological Activity
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, also known as L-Phenylalanine 4-nitroanilide, is a chiral compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₅N₃O₃, with a molecular weight of 285.3 g/mol. The compound features an amine group, an amide bond, and a nitrophenyl substituent, contributing to its unique reactivity and biological properties. The presence of the nitro group significantly influences its pharmacological profile by affecting its polarity and interaction with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against various pathogens. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage and death . This property is similar to other nitro-containing compounds used in clinical settings.
2. Enzyme Interactions
The compound serves as a chromogenic substrate for specific enzymes, notably thrombin. Upon cleavage by thrombin, it releases p-nitroaniline, allowing for quantitative measurement of thrombin activity in biological samples. This characteristic makes it valuable in biochemical assays aimed at understanding coagulation processes.
3. Anti-Inflammatory Activity
Nitro-containing compounds like this compound have been shown to exhibit anti-inflammatory effects. The nitro group can enhance the pharmacokinetic properties of the molecule and influence its interaction with inflammatory mediators . Studies suggest that such compounds may inhibit key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group undergoes enzymatic reduction, generating reactive species that can interact with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity .
- Binding Affinity : The compound's structural features allow it to bind effectively to various biological targets, influencing processes such as enzyme catalysis and signaling pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
(S)-2-Amino-N-(4-chlorophenyl)-3-phenylpropanamide | Chlorine substituent on phenyl ring | Antimicrobial | Chlorine enhances lipophilicity |
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide | Fluorine instead of nitro group | Potential anticancer | Fluorine affects electronic properties |
(R)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide | R-enantiomer | Varies based on chirality | Different optical activity |
This table illustrates how modifications in substituents can lead to variations in biological activity and reactivity.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound. For instance:
- A study demonstrated its effectiveness as a substrate for thrombin assays, emphasizing its utility in monitoring coagulation processes in clinical settings.
- Another investigation highlighted its antimicrobial potential against specific bacterial strains, suggesting further exploration for therapeutic applications in infectious diseases .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various pharmacological effects:
- Anticancer Activity : Research indicates that (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide exhibits significant antiproliferative effects against several cancer cell lines, including colorectal cancer (HCT-116). The structure-activity relationship (SAR) analyses suggest that modifications in the nitrophenyl ring can enhance its cytotoxicity .
- Anticonvulsant Properties : Studies have shown that derivatives of this compound can effectively reduce seizure activity in animal models, indicating potential use in treating epilepsy .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties, potentially useful in mitigating neurodegenerative diseases by modulating neurotransmitter systems .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on HCT-116 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anticonvulsant Efficacy
In another investigation, derivatives of this compound were tested for anticonvulsant activity using the pentylenetetrazole model. The results showed that certain analogs effectively eliminated tonic extensor phases in treated subjects, indicating strong anticonvulsant properties .
Properties
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHIOWXZFDVUKQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428580 | |
Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2360-97-6 | |
Record name | N-(4-Nitrophenyl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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